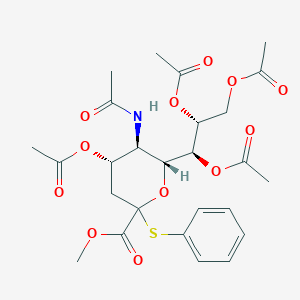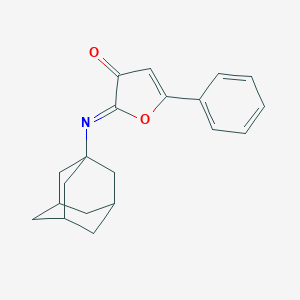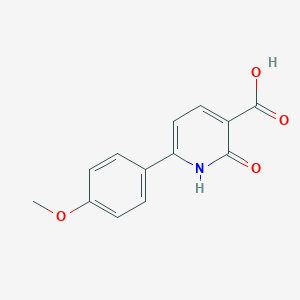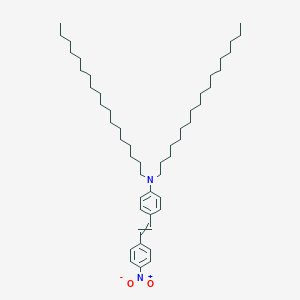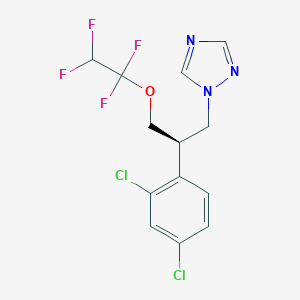
(+)-Tetraconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Tetraconazole is a fungicide that is used to control various fungal diseases in crops such as wheat, barley, and corn. It is a broad-spectrum fungicide that inhibits the growth of fungi by disrupting their cell membranes. The chemical structure of (+)-Tetraconazole is C19H17Cl2N3O3.
Mecanismo De Acción
The mechanism of action of (+)-Tetraconazole involves the inhibition of fungal sterol biosynthesis. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (+)-Tetraconazole disrupts the integrity of fungal cell membranes, leading to the death of the fungus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (+)-Tetraconazole on plants and fungi have been studied extensively. It has been shown to inhibit the growth of various fungal pathogens, including Fusarium graminearum, which causes head blight in wheat. (+)-Tetraconazole has also been shown to increase the yield and quality of crops by reducing the incidence of fungal diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (+)-Tetraconazole in lab experiments is its broad-spectrum activity against various fungal pathogens. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using (+)-Tetraconazole is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution should be exercised when handling and using this chemical.
Direcciones Futuras
There are several future directions for research on (+)-Tetraconazole. One area of focus is the development of new fungicides that are more effective and safer than current fungicides. Another area of research is the investigation of the impact of fungicides on soil health and the development of strategies to minimize their negative effects. Additionally, there is a need for more research on the potential long-term effects of fungicides on human health and the environment.
Aplicaciones Científicas De Investigación
(+)-Tetraconazole has several scientific research applications. It is used as a tool to study the mechanism of action of fungicides and to develop new fungicides with improved efficacy and safety. (+)-Tetraconazole has also been used in studies to investigate the effects of fungicides on soil microorganisms and to determine their potential impact on soil health.
Propiedades
Número CAS |
131320-41-7 |
|---|---|
Nombre del producto |
(+)-Tetraconazole |
Fórmula molecular |
C13H11Cl2F4N3O |
Peso molecular |
372.14 g/mol |
Nombre IUPAC |
1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1 |
Clave InChI |
LQDARGUHUSPFNL-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



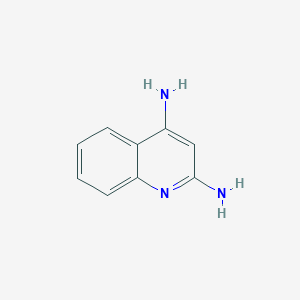
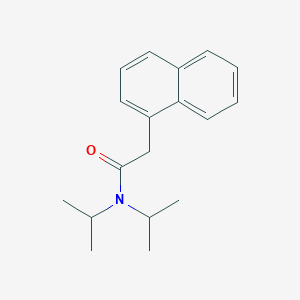
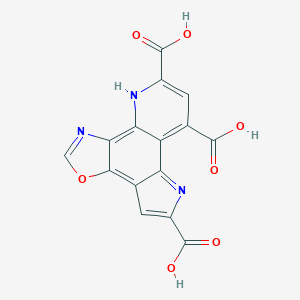
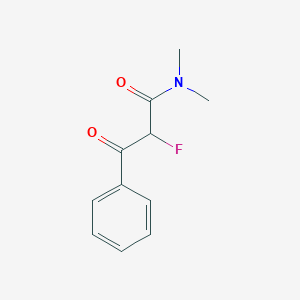
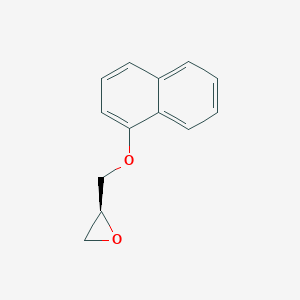
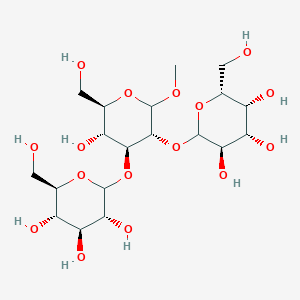
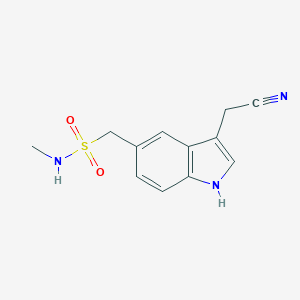
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
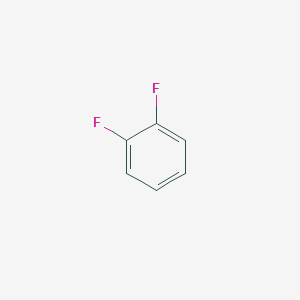
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
